2,5-Dimethoxybenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44887. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

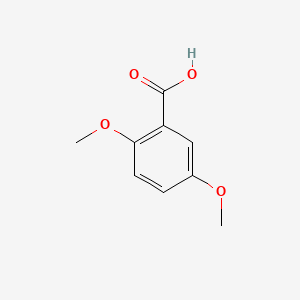

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJBTJMNTNCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182164 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2785-98-0 | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2785-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002785980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2785-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYB89V8QU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzoic acid, a significant aromatic carboxylic acid derivative. It details its chemical structure, physicochemical properties, and key spectral characteristics. The guide further explores its synthesis, purification, and analytical methodologies. Additionally, it delves into the biological activities of this compound, with a focus on its antifungal properties and potential mechanisms of action. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzoic acid core substituted with two methoxy groups at the 2 and 5 positions of the benzene ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2785-98-0[1] |

| Molecular Formula | C₉H₁₀O₄[1] |

| SMILES | COC1=CC(=C(C=C1)OC)C(=O)O[1] |

| InChIKey | NYJBTJMNTNCTCP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to off-white crystalline solid.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 182.17 g/mol [1] |

| Melting Point | 76-78 °C[2] |

| Boiling Point | 329.52 °C (estimated) |

| Solubility | Soluble in ethanol and acetone; limited solubility in water.[3] |

| pKa | Data not readily available |

Synthesis and Purification

While several synthetic routes to this compound exist, a common laboratory-scale preparation involves the carboxylation of a Grignard reagent derived from 1,4-dimethoxybenzene.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of this compound from 1-bromo-2,5-dimethoxybenzene.

Materials:

-

1-bromo-2,5-dimethoxybenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 6M

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromo-2,5-dimethoxybenzene in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.

-

Carboxylation: The Grignard reagent is cooled in an ice bath and slowly poured over a beaker containing an excess of crushed dry ice with vigorous stirring. The dry ice should be handled with appropriate safety precautions.

-

Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with 6M hydrochloric acid until the aqueous layer is acidic. The mixture is then transferred to a separatory funnel.

-

Extraction and Drying: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Water or an ethanol/water mixture

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimal amount of hot solvent (water or an ethanol/water mixture) is added to dissolve the solid completely. The solution should be heated to near its boiling point.

-

Cooling and Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities and then dried in a desiccator or a vacuum oven.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield shift.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Acquire the spectrum on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretch, a strong C=O stretch, and C-O stretches. The aromatic C-H and C=C stretching vibrations will also be present.

Experimental Protocol: KBr Pellet Preparation for IR Spectroscopy

-

Thoroughly grind 1-2 mg of dry, purified this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the finely ground powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) is expected at m/z 182.17.

Experimental Protocol: Mass Spectrometry Analysis

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Acquire the mass spectrum over a suitable m/z range.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals for aromatic protons, methoxy protons, and carboxylic acid proton. |

| ¹³C NMR | Signals for aromatic carbons, methoxy carbons, and carboxyl carbon. |

| IR (KBr Pellet) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1680-1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C-H and C=C stretches. |

| Mass Spec (EI) | Molecular ion (M⁺) at m/z 182.[1] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activity, particularly as an antifungal agent. Research has shown its effectiveness against various fungal pathogens.[4]

Antifungal Activity

Studies have indicated that this compound can inhibit the growth of several fungal species. Its mechanism of action is an area of active research, with evidence suggesting potential interference with key cellular processes in fungi.

Potential Signaling Pathway Involvement: Inhibition of Fungal Ergosterol Biosynthesis

While a definitive signaling pathway directly modulated by this compound has not been fully elucidated, its antifungal properties suggest a potential interaction with pathways crucial for fungal survival, such as the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its disruption can lead to cell death. Many established antifungal drugs target this pathway. It is hypothesized that this compound may act as an inhibitor of one of the enzymes in this pathway.

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a versatile compound with established chemical properties and promising biological activities. This guide has provided a detailed overview of its structure, synthesis, purification, and analytical characterization, serving as a foundational resource for further research and development. The exploration of its antifungal mechanism, potentially through the inhibition of the ergosterol biosynthesis pathway, presents an exciting avenue for the development of new therapeutic agents. Further investigation into its specific molecular targets and signaling pathway interactions is warranted to fully realize its potential in medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to 2,5-Dimethoxybenzoic Acid (CAS: 2785-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzoic acid (CAS: 2785-98-0), a versatile aromatic carboxylic acid. The document details its chemical and physical properties, provides established synthesis protocols, and explores its known biological activities, including its potential as an antimicrobial and cytotoxic agent. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation and application of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and a carboxylic acid group at position 1. The presence of electron-donating methoxy groups influences its chemical reactivity and potential biological interactions.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 2785-98-0 | [2] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Gentisic acid dimethyl ether, Benzoic acid, 2,5-dimethoxy- | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 76-78 °C | [2] |

| Boiling Point | 210 °C at 1 mmHg | |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (100 mM), and methanol. Insoluble in water. |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available. | |

| ¹³C NMR | Spectral data available. | |

| IR Spectroscopy | Spectral data available. | [3] |

| Mass Spectrometry | m/z: 182 (M+), 167, 139, 124, 109, 94, 79, 66, 51. | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1,4-dimethoxybenzene. A common route involves the formylation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde, followed by oxidation to the desired carboxylic acid.

Synthesis of 2,5-Dimethoxybenzaldehyde

A plausible synthetic route to the intermediate 2,5-dimethoxybenzaldehyde involves the Vilsmeier-Haack reaction.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,4-Dimethoxybenzene [4]

-

Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an ice-cooled solution of dimethylformamide (DMF).

-

Reaction: To the prepared Vilsmeier reagent, add 1,4-dimethoxybenzene dropwise while maintaining a low temperature.

-

Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice and then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: The crude 2,5-dimethoxybenzaldehyde is then purified by recrystallization from a suitable solvent system, such as ethanol/water.

Oxidation of 2,5-Dimethoxybenzaldehyde to this compound

The final step in the synthesis is the oxidation of the aldehyde functional group to a carboxylic acid. This can be effectively achieved using reagents such as potassium permanganate or through a Jones oxidation.

Experimental Protocol: Potassium Permanganate Oxidation [5]

-

Reaction Setup: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) to the aldehyde solution. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

-

Work-up: Once the reaction is complete, the manganese dioxide (MnO₂) by-product is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product is collected by filtration and can be further purified by recrystallization from a solvent such as ethanol or water.

Alternative Protocol: Jones Oxidation [1][6][7]

-

Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in sulfuric acid and then diluting with acetone.

-

Oxidation: Cool the solution of 2,5-dimethoxybenzaldehyde in acetone in an ice bath. Add the Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 20°C.

-

Work-up: After the addition is complete, the excess oxidant is quenched with isopropanol. The chromium salts are then filtered off.

-

Purification: The solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield pure this compound.

Biological Activity

While extensive biological data for this compound is not widely available, preliminary studies and the activities of related compounds suggest potential in several areas.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. A study on the effect of positional isomerism of benzoic acid derivatives against Escherichia coli suggests that this compound may exhibit antibacterial activity, with a potential Minimum Inhibitory Concentration (MIC) of around 2 mg/mL.[8] Further research is needed to establish a broader spectrum of activity and to determine MIC values against other microorganisms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxic Activity

The cytotoxic potential of this compound against cancer cell lines has not been extensively reported. However, studies on benzoic acid and other dimethoxy-substituted aromatic compounds have shown cytotoxic effects. For instance, some curcuminoid derivatives with a 2,5-dimethoxy substitution have demonstrated potent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231.[9] This suggests that this compound warrants investigation for its own potential anticancer activities.

Table 3: Potential Cytotoxic Activity (Hypothetical based on related compounds)

| Cell Line | IC₅₀ (µM) | Reference(s) for related compounds |

| HeLa (Cervical Cancer) | Data not available | |

| MCF-7 (Breast Cancer) | Data not available | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity [10]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway Modulation

The effect of this compound on specific signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer, has not been directly investigated. However, related compounds containing dimethoxy-substituted aromatic rings have been shown to inhibit TNF-α-induced NF-κB activation.[11][12][13] This suggests a potential avenue of research for this compound as a modulator of inflammatory pathways.

Experimental Protocol: NF-κB Reporter Assay [2]

-

Cell Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of this compound for a defined period before being stimulated with an NF-κB activator, such as TNF-α.

-

Cell Lysis: After stimulation, the cells are lysed to release the luciferase enzymes.

-

Luciferase Assay: The activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibition of NF-κB activation is determined by the reduction in normalized luciferase activity in the presence of the compound.

Applications and Future Directions

This compound serves as a valuable building block in organic synthesis. It has been utilized as an intermediate in the synthesis of complex natural products, such as the galbulimima alkaloid GB 13.[9] Its potential biological activities suggest that it could be a lead compound for the development of new antimicrobial and anticancer agents.

Future research should focus on:

-

A comprehensive evaluation of its antimicrobial spectrum and determination of MIC values against a panel of clinically relevant bacteria and fungi.

-

Systematic screening of its cytotoxic activity against a diverse range of cancer cell lines to identify potential therapeutic targets.

-

Investigation of its mechanism of action, including its effects on key signaling pathways involved in disease, such as the NF-κB pathway.

-

Synthesis and evaluation of derivatives of this compound to explore structure-activity relationships and optimize its biological profile.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily accessible compound with established synthetic routes. While its biological activities are not yet fully elucidated, preliminary data and the properties of related structures indicate its potential as a valuable scaffold for the development of new therapeutic agents. This technical guide provides the necessary foundational information for researchers to further explore the chemical and biological properties of this intriguing molecule.

References

- 1. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. scribd.com [scribd.com]

- 6. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]

- 7. adichemistry.com [adichemistry.com]

- 8. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and cytotoxic effects of curcuminoids on HeLa, K562, MCF-7 and MDA-MB-231 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. TNFalpha-induced NF-kappaB activation and cell oxidant production are modulated by hexameric procyanidins in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxybenzoic acid, a key chemical intermediate with applications in complex organic synthesis and potential relevance in drug discovery and metabolic studies. This document details its chemical identity, physicochemical properties, and significant roles in synthetic and biological pathways.

Chemical Identity and Synonyms

This compound is a disubstituted benzoic acid derivative. For clarity and comprehensive database searching, a compilation of its various synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 2785-98-0[1] |

| EC Number | 220-503-0[2] |

| PubChem CID | 76027[1] |

| Molecular Formula | C₉H₁₀O₄[1] |

| Common Synonyms | Benzoic acid, 2,5-dimethoxy-[1] |

| Gentisic Acid Dimethyl Ether | |

| NSC 44887 |

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below, offering a ready reference for experimental design and computational modeling.

| Property | Value |

| Molecular Weight | 182.17 g/mol [1][2] |

| Melting Point | 76-78 °C[2][3] |

| Boiling Point | Not available |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, acetone; limited solubility in water |

Role in Metabolic Pathways

This compound has been identified as a metabolite in the phase I metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive designer drug.[4] The metabolic conversion is primarily mediated by monoamine oxidase (MAO-A and MAO-B) and cytochrome P450 enzymes.[5] The pathway involves oxidative deamination of 2C-B to form an intermediate aldehyde, which is subsequently oxidized to various acidic metabolites, including 4-bromo-2,5-dimethoxybenzoic acid.[4][5]

Key Experimental Protocols

This compound serves as a crucial starting material in the total synthesis of complex natural products. One notable application is in the synthesis of the galbulimima alkaloid GB 13, which commences with a Birch reductive alkylation.[2][4][5][6][7]

Birch Reductive Alkylation of this compound in the Synthesis of Galbulimima Alkaloid GB 13

This protocol outlines the initial steps in the synthesis of the core tricyclic ketone intermediate for GB 13, starting from this compound.[4]

Materials:

-

This compound

-

Liquid ammonia (NH₃)

-

An alkali metal (e.g., Lithium or Sodium)

-

A proton source (e.g., tert-butanol)

-

3-Methoxybenzyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Appropriate work-up and purification reagents (e.g., hydrochloric acid, ether)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Dissolution of the Alkali Metal: The flask is charged with liquid ammonia, and the alkali metal is added portion-wise until a persistent blue color is obtained, indicating the presence of solvated electrons.

-

Birch Reduction: A solution of this compound in anhydrous THF and tert-butanol is added dropwise to the metal-ammonia solution at -78 °C. The reaction mixture is stirred until the reduction is complete, which can be monitored by the disappearance of the blue color.

-

Reductive Alkylation: 3-Methoxybenzyl bromide is then added to the reaction mixture to alkylate the intermediate enolate.

-

Quenching and Work-up: The reaction is carefully quenched with a proton source (e.g., ammonium chloride), and the ammonia is allowed to evaporate. The residue is then subjected to an aqueous work-up.

-

Acid-Catalyzed Cyclization: The crude product from the previous step is treated with acid to induce an electrophilic cyclization, forming the tricyclic ketone intermediate.[4]

-

Purification: The final product is purified by standard chromatographic techniques.

This initial sequence sets the stage for further transformations, including a ring contraction and a Diels-Alder reaction, to construct the complex pentacyclic structure of GB 13.[4]

References

- 1. This compound | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-二甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Total Synthesis of the Galbulimima Alkaloid GB 13 [organic-chemistry.org]

- 5. The total synthesis of the Galbulimima alkaloid GB 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 2785-98-0 [chemicalbook.com]

- 7. glpbio.com [glpbio.com]

Spectroscopic Analysis of 2,5-Dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-Dimethoxybenzoic acid (C₉H₁₀O₄, CAS No: 2785-98-0), a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of this compound is C₉H₁₀O₄, and its molecular weight is 182.17 g/mol . The spectroscopic data presented below provides confirmation of its chemical structure.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained using Electron Ionization (EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | 99.99 | [M]⁺ (Molecular Ion) |

| 167 | 39.90 | [M - CH₃]⁺ |

| 135 | 42.70 | [M - CH₃ - OCH₂]⁺ or [M - COOH]⁺ |

| 107 | 24.50 | [C₇H₇O]⁺ |

| 95 | 16.30 | [C₆H₇O]⁺ |

Data sourced from PubChem CID 76027.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following data is representative for this compound.

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.4 - 7.6 | Doublet | 1H | Aromatic H (position 6) |

| ~7.0 - 7.2 | Doublet of Doublets | 1H | Aromatic H (position 4) |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic H (position 3) |

| ~3.85 | Singlet | 3H | -OCH₃ (position 2) |

| ~3.80 | Singlet | 3H | -OCH₃ (position 5) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~154 | Aromatic C-O (position 2) |

| ~153 | Aromatic C-O (position 5) |

| ~124 | Aromatic C-H (position 6) |

| ~122 | Aromatic C (position 1) |

| ~118 | Aromatic C-H (position 4) |

| ~116 | Aromatic C-H (position 3) |

| ~56.5 | -OCH₃ (position 2) |

| ~56.0 | -OCH₃ (position 5) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in this compound. The following table lists the characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2900-3000 | Medium | C-H stretch (sp³) | Methoxy groups |

| ~3050 | Weak | C-H stretch (sp²) | Aromatic Ring |

| 1680-1710 | Strong | C=O stretch | Carboxylic Acid |

| 1580-1600 | Medium | C=C stretch | Aromatic Ring |

| 1200-1300 | Strong | C-O stretch (asymmetric aryl-alkyl ether) & O-H bend | Ether & Carboxylic Acid |

| 1000-1100 | Strong | C-O stretch (symmetric aryl-alkyl ether) | Ether |

Assignments are based on typical infrared absorption frequencies for organic functional groups.[2][3]

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Mass Spectrometry

-

Technique : Gas Chromatography-Mass Spectrometry (GC-MS)

-

Procedure :

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities.

-

The separated compound enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4][5][8]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and focused into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique : ¹H NMR and ¹³C NMR Spectroscopy

-

Procedure :

-

Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.[9]

-

The sample is placed in the NMR spectrometer's strong magnetic field, causing the alignment of nuclear spins.[10]

-

The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[9]

-

A radiofrequency pulse is applied to excite the nuclei.[11]

-

As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or FID), which is detected by a receiver coil.[10]

-

The FID signal is converted into a frequency-domain spectrum using a Fourier transform.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H splitting.

-

Infrared (IR) Spectroscopy

-

Technique : Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy[12][13][14][15][16]

-

Procedure :

-

A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

-

A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12][14]

-

A pressure clamp is applied to ensure good contact between the sample and the crystal surface.[14]

-

An infrared beam is directed into the crystal, where it undergoes total internal reflection. An evanescent wave penetrates a few micrometers into the sample at the point of reflection.[12][16]

-

The sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

The attenuated infrared beam is then directed to a detector.

-

A Fourier transform is performed on the interferogram to generate the infrared spectrum.

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR _2007 [uanlch.vscht.cz]

- 3. docbrown.info [docbrown.info]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. What are the common ionization methods for GC/MS [scioninstruments.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. How NMR Works | NMR 101 | Spectroscopy | Bruker | Bruker [bruker.com]

- 11. byjus.com [byjus.com]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 16. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

Physical properties of 2,5-Dimethoxybenzoic acid (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 2,5-Dimethoxybenzoic Acid

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its melting point and solubility. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of the experimental workflow.

Physical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its physical characteristics are crucial for its handling, formulation, and application in various scientific contexts.

Quantitative Data Summary

The melting point and solubility data for this compound are summarized in the table below. These values are critical for predicting its behavior in different solvents and temperature conditions.

| Physical Property | Value/Observation | Notes |

| Melting Point | 74-80 °C | A common reported range is 76-78 °C.[2][3][4] |

| Water Solubility | Limited/Insoluble | The hydrophobic aromatic structure limits its solubility in water.[1][5] |

| Organic Solvent Solubility | Soluble | Readily dissolves in solvents such as ethanol, acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[1][5] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely used and reliable technique for this measurement.[6][7]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is loaded into a capillary tube, which is sealed at one end.[8][9] The sample is packed to a height of 2-3 mm by tapping the tube or dropping it through a longer glass tube to ensure dense packing.[8][10]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[9][10] These devices consist of a heated block to ensure uniform temperature change and a magnifying lens for observation.[6][9]

-

Approximate Melting Point Determination: An initial rapid heating run (e.g., a ramp rate of 10-20 °C per minute) is performed to quickly determine an approximate melting range.[10]

-

Accurate Melting Point Determination: A new sample is prepared and the apparatus is preheated to a temperature approximately 15-20 °C below the estimated melting point.[8][10] The sample is then heated slowly, at a rate of about 1-2 °C per minute, to allow for thermal equilibrium.[6][10]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[6] For a pure compound, this range should be narrow, typically 1-2 °C.[9]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The shake-flask method is a conventional and widely accepted technique for determining the equilibrium solubility of a compound.[11]

Methodology: Shake-Flask Method for Solubility Determination

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container, such as a glass flask or vial.[11]

-

Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours, using a shaker or magnetic stirrer.[11] This ensures that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert filter (e.g., a PTFE syringe filter) that does not absorb the solute.[11]

-

Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[11] A calibration curve is created using standard solutions of known concentrations to ensure precise quantification.[11]

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[11]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. CAS 2785-98-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Acide 2,5-diméthoxybenzoïque, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | 2785-98-0 [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. benchchem.com [benchchem.com]

The Natural Occurrence of 2,5-Dimethoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzoic acid, a methoxylated derivative of benzoic acid, is a naturally occurring phenolic compound. This technical guide provides a comprehensive overview of its presence in the plant kingdom, with a specific focus on its isolation from Nauclea officinalis. The document details available quantitative data, outlines experimental protocols for extraction and analysis, and explores its putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Occurrence

This compound has been identified as a plant metabolite.[1] The primary documented natural source of this compound is the stems and leaves of the plant species Nauclea officinalis, a member of the Rubiaceae family.[2] While the presence of this compound is confirmed in this species, extensive quantitative analysis across a wide range of flora has not been reported in the available scientific literature.

Quantitative Data

Currently, there is a lack of specific quantitative data in the accessible literature regarding the concentration or yield of this compound from Nauclea officinalis. However, a general analytical method for the quantification of various phenolic compounds, including this compound, in plant extracts has been developed, suggesting its potential for future quantitative studies.[1]

Table 1: Natural Sources of this compound

| Natural Source | Part of Organism | Quantitative Data |

| Nauclea officinalis | Stems and Leaves | Not Reported |

Experimental Protocols

While a specific, detailed protocol for the extraction and isolation of this compound from Nauclea officinalis is not extensively documented, a general methodology can be inferred from standard phytochemical procedures for the isolation of phenolic compounds from plant materials. Furthermore, a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of a variety of plant phenolics, including this compound, provides a robust analytical framework.

General Extraction and Isolation of Phenolic Acids from Plant Material

A general procedure for the extraction and isolation of phenolic acids from plant material involves the following steps:

-

Sample Preparation: The plant material (stems and leaves of Nauclea officinalis) is dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of moderate polarity such as methanol, ethanol, or a mixture of acetone and water. Maceration, Soxhlet extraction, or ultrasound-assisted extraction are common techniques employed.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility. Phenolic acids are typically found in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method for the simultaneous monitoring of sixteen different phenolic compounds, including this compound, in plant extracts has been reported.[1] This method can be adapted for the quantification of this compound in extracts of Nauclea officinalis.

Table 2: HPLC Method Parameters for Phenolic Compound Analysis[1]

| Parameter | Specification |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with acetonitrile and acidified water (e.g., with formic acid) |

| Detection | Diode-Array Detector (DAD) |

| Wavelength | 240, 260, 280, 290, 325, and 350 nm |

| Injection Volume | 5 µL |

| Flow Rate | 1.0 mL/min |

Biosynthesis

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of other plant benzoic acids and the principles of secondary metabolism, a putative pathway can be proposed.

The biosynthesis of benzoic acid in plants is known to occur through multiple pathways, primarily originating from the shikimate pathway. A key intermediate is cinnamic acid, which undergoes side-chain shortening to yield benzoic acid. The formation of this compound likely involves subsequent hydroxylation and O-methylation steps.

A plausible biosynthetic route could involve the formation of gentisic acid (2,5-dihydroxybenzoic acid) as a key intermediate. Gentisic acid is a known plant metabolite.[3] The subsequent methylation of the two hydroxyl groups at positions 2 and 5 would yield this compound. This methylation reaction is catalyzed by O-methyltransferases (OMTs), a large family of enzymes in plants responsible for the methylation of various secondary metabolites, including phenolic compounds.[2][4]

The proposed pathway involves the following key steps:

-

Shikimate Pathway: Production of aromatic amino acids, including phenylalanine.

-

Phenylpropanoid Pathway: Conversion of phenylalanine to cinnamic acid.

-

Benzoic Acid Formation: Side-chain shortening of cinnamic acid to form benzoic acid.

-

Hydroxylation: Introduction of hydroxyl groups at the C-2 and C-5 positions of the benzene ring to form gentisic acid.

-

O-Methylation: Sequential methylation of the hydroxyl groups at C-2 and C-5 by specific O-methyltransferases, using S-adenosyl methionine (SAM) as the methyl donor, to produce this compound.

Visualizations

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of an HPLC-DAD method for the determination of plant phenolics [ouci.dntb.gov.ua]

- 4. Structure, function, and evolution of plant O-methyltransferases - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]

The Enigmatic Role of 2,5-Dimethoxybenzoic Acid as a Plant Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxybenzoic acid (2,5-DMBA) is a naturally occurring phenolic compound in plants, belonging to the broader class of benzoic acid derivatives. While its presence has been identified in various plant species, its precise biological roles are still under investigation. This technical guide synthesizes the current understanding of 2,5-DMBA as a plant metabolite, focusing on its established antifungal properties, potential allelochemical activities, and hypothetical involvement in plant defense signaling pathways. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for its study, and conceptual models of its mode of action to facilitate further research and potential applications in agriculture and pharmacology.

Introduction

Benzoic acids and their derivatives are a diverse group of secondary metabolites in plants, synthesized primarily through the shikimate pathway.[1][2] These compounds play crucial roles in various physiological processes, including plant growth regulation, defense against pathogens, and mediating interactions with other organisms (allelopathy).[1] this compound (2,5-DMBA) is a methoxylated derivative of benzoic acid that has demonstrated significant biological activity, most notably as a potent antifungal agent against postharvest pathogens.[3][4] Understanding the biosynthesis, physiological effects, and signaling pathways associated with 2,5-DMBA is crucial for harnessing its potential in developing novel fungicides and other agrochemical or pharmaceutical products. This guide provides an in-depth analysis of the current state of knowledge regarding the biological role of 2,5-DMBA as a plant metabolite.

Quantitative Data on the Biological Activities of this compound

The biological effects of 2,5-DMBA are concentration-dependent. The following table summarizes the available quantitative data on its antifungal and potential allelopathic activities.

| Biological Activity | Target Organism/Process | Concentration | Observed Effect | Reference |

| Antifungal | Botrytis cinerea (spore germination) | 5 x 10⁻³ M | Complete inhibition | [3][4] |

| Botrytis cinerea (mycelial growth) | 5 x 10⁻³ M | Complete inhibition | [3][4] | |

| Rhizopus stolonifer (spore germination) | 5 x 10⁻³ M | Complete inhibition | [3][4] | |

| Rhizopus stolonifer (mycelial growth) | 5 x 10⁻³ M | Complete inhibition | [3][4] | |

| Allelopathic (Hypothetical) | Seed Germination | To be determined | Potential inhibition | |

| Root Elongation | To be determined | Potential inhibition |

Note: Data on the endogenous concentrations of 2,5-DMBA in various plant tissues and its quantitative effects on plant growth parameters are currently limited in the scientific literature.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and bioactivity assessment of 2,5-DMBA.

Extraction and Quantification of this compound from Plant Tissues

This protocol is adapted from a high-performance liquid chromatography (HPLC) method for the analysis of various phenolic compounds in plant extracts.[5]

3.1.1. Materials and Reagents

-

Plant tissue (e.g., leaves, fruits)

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

This compound standard (98% purity)[6]

-

Mortar and pestle or homogenizer

-

Centrifuge

-

HPLC system with a UV detector

3.1.2. Extraction Procedure

-

Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a homogenizer.

-

Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

-

Add 10 mL of 80% methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.

-

Evaporate the combined supernatants to dryness under a vacuum or a stream of nitrogen.

-

Re-dissolve the residue in 1 mL of the initial mobile phase for HPLC analysis.

3.1.3. HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[8][9]

-

Gradient Program: A linear gradient can be optimized, for instance, starting with 5% B, increasing to 50% B over 30 minutes, then to 95% B for 5 minutes, followed by a re-equilibration to 5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined by the UV spectrum of a 2,5-DMBA standard (typically around 254 nm).

-

Quantification: Create a calibration curve using a series of known concentrations of the 2,5-DMBA standard. The concentration in the plant extract is determined by comparing its peak area to the calibration curve.

In Vitro Antifungal Bioassay

This protocol outlines a method to assess the antifungal activity of 2,5-DMBA against fungal plant pathogens like Botrytis cinerea and Rhizopus stolonifer.

3.2.1. Materials and Reagents

-

Pure culture of the target fungus (e.g., Botrytis cinerea, Rhizopus stolonifer)

-

Potato Dextrose Agar (PDA) or a similar suitable growth medium

-

This compound

-

Dimethyl sulfoxide (DMSO) or ethanol as a solvent

-

Sterile Petri dishes

-

Sterile distilled water

-

Micropipettes

-

Incubator

3.2.2. Mycelial Growth Inhibition Assay

-

Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

-

Prepare a stock solution of 2,5-DMBA in a suitable solvent (e.g., DMSO).

-

Add appropriate volumes of the 2,5-DMBA stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1 x 10⁻³, 2.5 x 10⁻³, 5 x 10⁻³ M). Also, prepare a control plate with the solvent alone.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

-

Measure the colony diameter daily for several days.

-

Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

3.2.3. Spore Germination Assay

-

Prepare a spore suspension of the fungus in sterile distilled water containing a low concentration of nutrients (e.g., 1% sucrose).

-

Add 2,5-DMBA to the spore suspension to achieve the desired final concentrations.

-

Place a drop of the treated and control spore suspensions on a sterile microscope slide or in the well of a microtiter plate.

-

Incubate in a humid chamber at the optimal germination temperature for several hours.

-

Observe under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).

-

Calculate the percentage of spore germination inhibition.

Signaling Pathways and Mode of Action

While the precise signaling cascade initiated by 2,5-DMBA in plants is not yet fully elucidated, its role as a benzoic acid derivative suggests potential interactions with known plant defense signaling pathways.

Biosynthesis of this compound

Benzoic acids in plants are synthesized from chorismate, a key intermediate in the shikimate pathway.[2][4][10] The biosynthesis of 2,5-DMBA likely involves a series of hydroxylation and methylation steps starting from a precursor derived from the phenylpropanoid pathway. The exact enzymatic steps and their regulation are areas for future research.

Caption: Hypothetical biosynthesis pathway of 2,5-DMBA from chorismate.

Hypothetical Signaling Pathway in Plant Defense

As a benzoic acid derivative, 2,5-DMBA may act as a signaling molecule in plant defense, potentially interacting with the salicylic acid (SA) and jasmonic acid (JA) signaling pathways. Benzoic acid and its derivatives have been shown to induce the expression of pathogenesis-related (PR) genes, which are markers of systemic acquired resistance (SAR).[5][11] The following diagram illustrates a hypothetical signaling cascade initiated by the perception of 2,5-DMBA.

Caption: Hypothetical model of 2,5-DMBA-mediated plant defense signaling.

Mode of Antifungal Action

The antifungal activity of 2,5-DMBA likely involves multiple mechanisms. As a lipophilic compound, it may disrupt the fungal cell membrane, leading to leakage of cellular contents. Furthermore, as a benzoic acid derivative, it could interfere with key metabolic processes within the fungal cell, such as respiration and nutrient uptake. The precise molecular targets of 2,5-DMBA in fungal pathogens remain to be identified.

Conclusion and Future Directions

This compound is a plant metabolite with demonstrated antifungal activity, highlighting its potential for agricultural applications. However, significant knowledge gaps remain regarding its biological role. Future research should focus on:

-

Quantifying Endogenous Levels: Determining the natural concentrations of 2,5-DMBA in various plant species and tissues under different physiological and stress conditions.

-

Elucidating Biosynthetic and Catabolic Pathways: Identifying the specific enzymes and genes involved in the synthesis and degradation of 2,5-DMBA.

-

Investigating Allelopathic Effects: Conducting dose-response studies to quantify its impact on seed germination and seedling growth of various plant species.

-

Unraveling Signaling Pathways: Using transcriptomic and proteomic approaches to identify the receptors and downstream signaling components that mediate the effects of 2,5-DMBA in plants.

-

Determining the Antifungal Mode of Action: Identifying the specific molecular targets of 2,5-DMBA in fungal pathogens.

Addressing these research questions will provide a more complete understanding of the biological significance of this compound and pave the way for its potential use in sustainable agriculture and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylsalicylic acid derivatives as defense activators in tobacco and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2,5-ジメトキシ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CAS 2785-98-0: this compound | CymitQuimica [cymitquimica.com]

- 9. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemical Screening and GC-MS Analysis of Methanolic and Aqueous Extracts of Ocimum kilimandscharicum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Free and Conjugated Benzoic Acid in Tobacco Plants and Cell Cultures. Induced Accumulation upon Elicitation of Defense Responses and Role as Salicylic Acid Precursors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electron-Donating Properties of 2,5-Dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxybenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two electron-donating methoxy groups on the benzene ring.[1] These methoxy groups significantly influence the electronic properties of the molecule, enhancing its electron-donating capacity and thereby modulating its reactivity and potential applications, particularly in the fields of organic synthesis and drug development.[1] This technical guide provides a comprehensive overview of the core electron-donating properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways.

Core Electron-Donating Characteristics

The electron-donating nature of this compound is primarily attributed to the resonance effects of the two methoxy (-OCH₃) substituents. The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system, increasing the electron density of the benzene ring. This increased electron density makes the aromatic ring more susceptible to electrophilic attack and influences the acidity of the carboxylic acid group.

Quantitative Data Summary

The following tables summarize key quantitative parameters that describe the electron-donating properties of this compound and related compounds.

| Parameter | Value | Remarks |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in ethanol, DMSO, DMF, chloroform, methanol. Insoluble in water. | |

| Melting Point | 76-78 °C |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Method | Reference |

| pKa | Not experimentally determined under standard conditions. Estimated to be slightly higher than benzoic acid (4.20) due to the electron-donating methoxy groups. | Potentiometric Titration | General Principle[3] |

| Hammett Constant (σ) | Not experimentally determined for the 2,5-dimethoxy substitution pattern. The σ_meta for -OCH₃ is +0.12 and σ_para is -0.27. The combined effect would be a net electron-donating character. | Hammett Equation (from pKa) | General Principle[4][5] |

| Redox Potential | Not experimentally determined. The related 2,5-dihydroxybenzoic acid shows an oxidation peak at +0.33 V vs. SCE. The methoxy groups are expected to make oxidation slightly more difficult. | Cyclic Voltammetry | Data for analogue |

Table 2: Electronic Properties of this compound

Experimental Protocols

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of a substituted benzoic acid can be experimentally determined via potentiometric titration.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound (e.g., 4.0 x 10⁻⁴ mol) and dissolve it in a suitable solvent mixture, such as a 70:30 ethanol-water solution (25 mL), to ensure complete dissolution.[3]

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.05 M Sodium Hydroxide (NaOH), in the same solvent system.[3]

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.25 mL) and record the pH after each addition, allowing the reading to stabilize.[3]

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant capacity of a substance, which is related to its ability to donate electrons.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by mixing sodium acetate and acetic acid.

-

TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in distilled water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6]

-

-

Sample and Standard Preparation:

-

Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions.

-

Prepare a standard curve using a known antioxidant, such as Trolox or Fe(II) sulfate.

-

-

Assay Procedure:

-

Measurement and Analysis:

-

Measure the absorbance of the solution at 593 nm using a spectrophotometer. The blue color intensity is proportional to the antioxidant capacity.

-

Calculate the FRAP value of the sample by comparing its absorbance to the standard curve.

-

Visualizations

Synthesis of Galbulimima Alkaloid GB 13

This compound serves as a key starting material in the total synthesis of the complex natural product, galbulimima alkaloid GB 13. The initial steps of this synthesis highlight the reactivity of the electron-rich aromatic ring.

Caption: Synthetic workflow for the initial stages of Galbulimima Alkaloid GB 13 synthesis.[7][8][9]

Potential Metabolic Pathway

While the direct metabolism of this compound in humans has not been extensively studied, the metabolism of the structurally related psychoactive compound 2C-B (4-bromo-2,5-dimethoxyphenethylamine) provides insights into potential biotransformations. Oxidative deamination of 2C-B can lead to the formation of 4-bromo-2,5-dimethoxybenzoic acid, suggesting that this compound could be a metabolite of related compounds or undergo similar metabolic processes.[10][11][12]

Caption: Proposed metabolic pathway for 2C-B leading to a benzoic acid derivative.[10][11]

Conclusion

This compound exhibits significant electron-donating properties due to its methoxy substituents, which are fundamental to its chemical reactivity and utility in synthesis. While precise quantitative measures such as Hammett constants and pKa values require further experimental determination under standardized conditions, the available data and the reactivity of this compound in complex syntheses confirm its role as an electron-rich aromatic species. The protocols and pathways outlined in this guide provide a solid foundation for researchers and professionals working with this versatile molecule in drug discovery and development.

References

- 1. CAS 2785-98-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H10O4 | CID 76027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.viu.ca [web.viu.ca]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ultimatetreat.com.au [ultimatetreat.com.au]

- 7. Total Synthesis of the Galbulimima Alkaloid GB 13 [organic-chemistry.org]

- 8. The total synthesis of the Galbulimima alkaloid GB 13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. 2C-B - Wikipedia [en.wikipedia.org]

- 11. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Dimethoxybenzoic Acid for Researchers and Drug Development Professionals

Introduction

2,5-Dimethoxybenzoic acid is an aromatic carboxylic acid that serves as a crucial intermediate and building block in the synthesis of complex organic molecules.[1] Characterized by a benzene ring substituted with a carboxylic acid group and two methoxy groups at positions 2 and 5, this compound is of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural features and reactivity make it a valuable precursor for the synthesis of various pharmaceuticals, agrochemicals, and natural products, most notably in the total synthesis of the galbulimima alkaloid GB 13.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental workflows.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Weight | 182.17 g/mol | [4][5] |

| Molecular Formula | C₉H₁₀O₄ | [2][4][6] |

| CAS Number | 2785-98-0 | [2][5][6] |

| Melting Point | 76-78 °C | [5] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |

| SMILES String | COc1ccc(OC)c(c1)C(O)=O | [2][5] |

| InChI Key | NYJBTJMNTNCTCP-UHFFFAOYSA-N | [2][6] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis from common precursors is valuable for custom isotopic labeling or derivatization. A common laboratory-scale approach involves the oxidation of the corresponding aldehyde, 2,5-dimethoxybenzaldehyde. The aldehyde itself can be synthesized from 1,4-dimethoxybenzene through a formylation reaction.

Caption: Synthesis of this compound from 1,4-Dimethoxybenzene.

Experimental Protocols: Application in Natural Product Synthesis

A significant application of this compound is its use as a foundational starting material in the total synthesis of complex natural products. Its role in the synthesis of the Galbulimima alkaloid GB 13, a structurally intricate molecule isolated from the bark of the rainforest tree Galbulimima belgraveana, highlights its strategic importance.

Key Experiment: Birch Reductive Alkylation

The initial and crucial step in the synthesis of the GB 13 core structure involves a Birch reductive alkylation of this compound. This reaction masterfully sets the stage for subsequent cyclizations and stereochemical control.

Reaction Overview: The Birch reduction of the aromatic ring of this compound, followed by in-situ alkylation of the resulting enolate, is a powerful method for creating complex cyclohexadiene structures. In the synthesis of GB 13, this reaction is used to append a 3-methoxybenzyl group, which will ultimately form a significant portion of the final alkaloid's carbon skeleton.

Methodology (Based on the Mander Synthesis Approach):

-

Reduction: A solution of this compound in a mixture of liquid ammonia, an alcohol (as a proton source), and a co-solvent such as tetrahydrofuran (THF) is prepared and cooled to -78 °C.

-